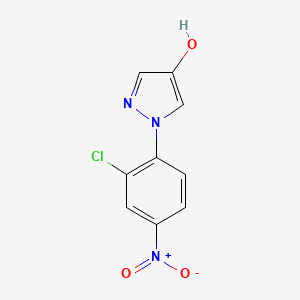
1-(2-Chloro-4-nitrophenyl)-1H-pyrazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4-nitrophenyl)-1H-pyrazol-4-ol is a chemical compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a pyrazol-4-ol moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Chloro-4-nitrophenyl)-1H-pyrazol-4-ol typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-chlorophenylhydrazine followed by cyclization with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Analyse Chemischer Reaktionen
1-(2-Chloro-4-nitrophenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or hydrogen in the presence of a catalyst, resulting in the conversion of the nitro group to an amino group.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives with potential biological activities.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-4-nitrophenyl)-1H-pyrazol-4-ol has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and nitro groups allows it to form strong interactions with active sites, leading to inhibition or activation of biological pathways. The pyrazole ring enhances its binding affinity and specificity, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Chloro-4-nitrophenyl)-1H-pyrazol-4-ol include:
2-Chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the pyrazole ring, resulting in different reactivity and applications.
4-Chloro-2-nitrophenol: Another isomer with distinct chemical properties and uses.
2,6-Dichloro-4-nitrophenol: Contains additional chloro groups, leading to increased reactivity and potential toxicity.
The uniqueness of this compound lies in its combination of functional groups and the pyrazole ring, which confer specific chemical and biological properties not found in its analogs.
Eigenschaften
IUPAC Name |
1-(2-chloro-4-nitrophenyl)pyrazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3/c10-8-3-6(13(15)16)1-2-9(8)12-5-7(14)4-11-12/h1-5,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVXMAFCSKHTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=C(C=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














